1-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol
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Overview
Description
1-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol is a complex organic compound that features a fluorine atom, a naphthalenol moiety, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol typically involves the reaction of a fluorinated naphthalenol derivative with a dioxaborolane reagent. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may be catalyzed by palladium or other transition metals.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol involves its interaction with specific molecular targets and pathways. The fluorine atom and dioxaborolane group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylboronic Acid Pinacol Ester
- 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)fluorobenzene
Uniqueness
1-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol is unique due to its combination of a fluorinated naphthalenol moiety and a dioxaborolane group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H18BFO3 |
---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)12-9-13(19)14(18)11-8-6-5-7-10(11)12/h5-9,19H,1-4H3 |
InChI Key |
QFRAJVVJZDUGBT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=CC=CC=C23)F)O |
Origin of Product |
United States |
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